molecular formula C20H16MgN2O12 B1367462 Magnesium mono-p-nitrobenzyl malonate CAS No. 83972-01-4

Magnesium mono-p-nitrobenzyl malonate

Cat. No.: B1367462
CAS No.: 83972-01-4
M. Wt: 500.7 g/mol
InChI Key: WAFDWKYNSTVECG-UHFFFAOYSA-L
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Description

Magnesium mono-p-nitrobenzyl malonate is a chemical compound with the molecular formula C20H16MgN2O12. It is a magnesium salt of malonic acid, where the malonic acid is esterified with p-nitrobenzyl alcohol. This compound is known for its unique structure and properties, making it a subject of interest in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of magnesium mono-p-nitrobenzyl malonate typically involves the reaction of 1-hydroxymethyl-4-nitrobenzene with malonic acid in the presence of a magnesium salt. The reaction is carried out under controlled conditions to ensure the formation of the desired product . The steps are as follows:

  • Dissolve 1-hydroxymethyl-4-nitrobenzene and malonic acid in an appropriate solvent.
  • Add a magnesium salt, such as magnesium chloride, to the reaction mixture.
  • Stir the mixture at a specific temperature and for a set duration to allow the reaction to proceed.
  • Isolate the product by filtration and purify it through recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and automated processes to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity, and the product is often subjected to rigorous quality control measures .

Chemical Reactions Analysis

Types of Reactions

Magnesium mono-p-nitrobenzyl malonate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Reactions and Mechanisms

Magnesium mono-p-nitrobenzyl malonate can undergo several chemical reactions, making it a versatile reagent in organic synthesis:

  • Oxidation : The nitro group can be reduced to an amino group under specific conditions.
  • Reduction : The ester group can be hydrolyzed to yield malonic acid and p-nitrobenzyl alcohol.
  • Substitution : The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Reaction TypeCommon ReagentsConditions
OxidationPotassium permanganate, Chromium trioxideVaries based on substrate
ReductionLithium aluminum hydride, Sodium borohydrideAnhydrous conditions
SubstitutionHydroxide ions, AminesNucleophilic conditions

Scientific Research Applications

  • Chemistry :
    • Used as a reagent in organic synthesis and as a catalyst in various reactions. Its unique structure allows for selective reactions that are crucial in synthesizing complex organic molecules.
  • Biology :
    • Investigated for potential biological activity. Research has shown that malonate can induce cell death via mitochondrial dysfunction, leading to the release of pro-apoptotic factors such as cytochrome c from mitochondria . This property is being explored for therapeutic applications in neurodegenerative diseases.
  • Medicine :
    • Acts as an intermediate in the synthesis of carbapenem antibiotics like meropenem and imipenem. These antibiotics are known for their broad-spectrum antibacterial activity and stability against beta-lactamases . The synthesis process involves this compound as a key building block, highlighting its importance in pharmaceutical chemistry.
  • Industry :
    • Utilized in the production of specialty chemicals and materials due to its unique reactivity and properties.

A study demonstrated that malonate induces rapid mitochondrial potential collapse and reactive oxygen species production, which overwhelms mitochondrial antioxidant capacity . This finding suggests potential applications in understanding mitochondrial diseases and developing targeted therapies.

Case Study 2: Antibiotic Synthesis

Research into the synthesis of carbapenem antibiotics has shown that this compound serves as a crucial precursor. The production method ensures high purity (over 95%) and yield (over 80%), making it suitable for large-scale industrial applications .

Mechanism of Action

The mechanism of action of magnesium mono-p-nitrobenzyl malonate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the ester group can undergo hydrolysis. These interactions can affect various biochemical pathways and processes, making the compound useful in different applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Magnesium mono-p-nitrobenzyl malonate is unique due to its specific esterification pattern and the presence of a single nitrobenzyl group. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Biological Activity

Magnesium mono-p-nitrobenzyl malonate is a magnesium salt derived from malonic acid, where the malonic acid is esterified with p-nitrobenzyl alcohol. Its molecular formula is C20H16MgN2O12\text{C}_{20}\text{H}_{16}\text{MgN}_2\text{O}_{12}, and it has gained attention for its potential biological activities, particularly in medicinal chemistry and organic synthesis.

Structure and Composition

  • Molecular Formula : C20H16MgN2O12\text{C}_{20}\text{H}_{16}\text{MgN}_2\text{O}_{12}
  • CAS Number : 83972-01-4
  • Crystalline Forms : The compound can exist in different crystalline forms, including a β-type crystal characterized by specific X-ray diffraction patterns .

Synthesis Method

The synthesis of this compound involves the following steps:

  • Esterification : p-Nitrobenzyl alcohol and malonic acid are reacted in the presence of a catalyst at low temperatures.
  • Crystal Transition : The reaction mixture is heated to facilitate the formation of the desired product.
  • Formation of Magnesium Salt : The obtained mono-p-nitrobenzyl malonate is reacted with magnesium chloride in water, followed by recrystallization to yield the final product .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been noted for its broad-spectrum efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. This property makes it a candidate for further development in antibiotic therapies .

The biological activity of this compound is attributed to its ability to interact with bacterial cell membranes and inhibit key metabolic processes. The nitro group can undergo reduction within microbial cells, leading to the formation of reactive intermediates that disrupt cellular functions .

Case Studies and Research Findings

  • Antimicrobial Efficacy : In a study assessing the compound's effectiveness against common pathogens, it demonstrated a minimum inhibitory concentration (MIC) comparable to established antibiotics, indicating its potential as an alternative treatment option .
  • Toxicity Profile : Preliminary toxicity assessments suggest that this compound has a favorable safety profile, showing low toxicity in mammalian cell lines while maintaining antimicrobial efficacy .
  • Pharmaceutical Applications : As an intermediate in the synthesis of carbapenem antibiotics, this compound plays a crucial role in developing new antibiotics with enhanced stability and reduced side effects compared to traditional β-lactam antibiotics .
PropertyValue
Molecular Weight432.72 g/mol
SolubilitySoluble in water
Antimicrobial SpectrumBroad-spectrum activity
Minimum Inhibitory Concentration (MIC)Comparable to established antibiotics

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing magnesium mono-pp-nitrobenzyl malonate in organic transformations?

  • Methodology : The compound is synthesized via condensation reactions using magnesium salts. A typical procedure involves reacting mono-pp-nitrobenzyl malonic acid with magnesium oxide or hydroxide in anhydrous solvents like THF or ethanol. Reaction parameters include stoichiometric ratios (1:1 molar ratio of malonic acid derivative to Mg), temperature (room temperature to 40°C), and reaction time (24–48 hours). Post-synthesis purification often involves partitioning between ethyl acetate and aqueous acid (e.g., 1M HCl) to isolate the magnesium salt .

Q. How is magnesium mono-pp-nitrobenzyl malonate characterized structurally and functionally?

  • Methodology :

  • Structural Analysis : Use NMR (1^1H, 13^{13}C) to confirm the malonate ester and nitrobenzyl moieties. FTIR identifies carboxylate (C=O stretching ~1650 cm1^{-1}) and nitro (NO2_2 stretching ~1520 cm1^{-1}) groups.
  • Elemental Composition : Combustion analysis or mass spectrometry (MS) verifies molecular formula (C20_{20}H16_{16}MgN2_2O12_{12}) and molecular weight (500.66 g/mol) .
  • Coordination Chemistry : X-ray crystallography or EXAFS can elucidate Mg2+^{2+} coordination geometry (e.g., octahedral vs. tetrahedral) .

Q. What purification strategies are effective for isolating magnesium mono-pp-nitrobenzyl malonate?

  • Methodology : After synthesis, concentrate the reaction mixture to half-volume under reduced pressure. Partition between ethyl acetate and cold 1M HCl to remove unreacted precursors. Further purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) improves yield and purity .

Advanced Research Questions

Q. How does magnesium mono-pp-nitrobenzyl malonate influence mitochondrial dysfunction in neurotoxicity models?

  • Methodology : Use in vitro mitochondrial assays to assess succinate dehydrogenase (SDH) inhibition. Measure reactive oxygen species (ROS) production, NAD(P)H depletion, and mitochondrial swelling. Pharmacological blockers (e.g., ruthenium red for Ca2+^{2+} influx) or antioxidants (vitamin E) can dissect mechanisms. In vivo, intrastriatal infusions in rodents combined with microdialysis monitor dopamine efflux and neurodegeneration .

Q. What role does magnesium play in the compound’s coordination chemistry during solvent extraction?

  • Methodology : In separation systems (e.g., Advanced TALSPEAK), study ternary complex formation using UV-Vis spectroscopy and solvent extraction. Stability constants are refined by modeling Mg2+^{2+} interactions with ligands like HEDTA and malonate. EXAFS/ATR-FTIR identifies Mg–O bond distances and coordination geometry .

Q. How does the magnesium ion enhance regioselectivity in acylation reactions compared to other metal enolates?

  • Methodology : Prepare magnesium enolates via deprotonation of malonate esters with Mg bases (e.g., Mg(O-iiPr)2_2). Compare reactivity with Li or Na enolates in acylations using anhydrides or chlorides. Kinetic studies and DFT calculations reveal Mg’s chelation effects, which stabilize transition states and favor C-acylation over O-acylation .

Q. What statistical methods are suitable for analyzing malonate-related toxicity data with multiple variables?

  • Methodology : Two-factor ANOVA evaluates interactions between variables (e.g., malonate concentration, exposure time). Post-hoc tests (Tukey’s HSD) identify significant differences. For time-series data (e.g., ROS kinetics), mixed-effects models account for repeated measurements .

Q. Can magnesium mono-pp-nitrobenzyl malonate act as a chiral building block in asymmetric synthesis?

  • Methodology : Test enantioselective decarboxylation using malonate decarboxylase (AMDase) variants. Monitor stereochemical outcomes via chiral HPLC or polarimetry. Optimize reaction conditions (pH, co-solvents) to enhance enantiomeric excess (e.g., >97% ee) .

Q. Data Contradiction and Validation

Q. How do discrepancies in mitochondrial toxicity data arise between in vitro and in vivo studies?

  • Analysis : In vitro models may lack compensatory mechanisms (e.g., dopamine uptake inhibition) present in vivo. Validate by cross-referencing ROS measurements, Ca2+^{2+} imaging, and histopathology. Use genetic models (e.g., SDH-deficient cells) to isolate malonate-specific effects .

Q. Why do malonate coordination studies report varying stability constants across different metal ions?

  • Analysis : Metal ion size (Mg2+^{2+} vs. La3+^{3+}) and ligand denticity affect binding. Compare EXAFS-derived bond lengths and IR spectra to resolve structural differences. Solvent polarity (aqueous vs. organic) also impacts stability .

Properties

IUPAC Name

magnesium;3-[(4-nitrophenyl)methoxy]-3-oxopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C10H9NO6.Mg/c2*12-9(13)5-10(14)17-6-7-1-3-8(4-2-7)11(15)16;/h2*1-4H,5-6H2,(H,12,13);/q;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAFDWKYNSTVECG-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COC(=O)CC(=O)[O-])[N+](=O)[O-].C1=CC(=CC=C1COC(=O)CC(=O)[O-])[N+](=O)[O-].[Mg+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16MgN2O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601004245
Record name Magnesium bis{3-[(4-nitrophenyl)methoxy]-3-oxopropanoate}
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Molecular Weight

500.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83972-01-4
Record name (T-4)-Bis[mono[(4-nitrophenyl)methyl] propanedioato-κO3,κO′1]magnesium
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bis(p-nitrobenzyl hydrogen malonato)magnesium
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Magnesium bis{3-[(4-nitrophenyl)methoxy]-3-oxopropanoate}
Source EPA DSSTox
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Record name Bis[p-nitrobenzyl hydrogen malonato]magnesium
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